N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide
Description
N-{2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide is a synthetic compound featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core linked via a sulfonylethyl group to a 4-phenylbutanamide moiety. The THIQ scaffold is a privileged structure in medicinal chemistry due to its bioactivity in modulating neurotransmitter systems and membrane transporters like P-glycoprotein (P-gp) .
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-29-21-15-19-11-13-25(17-20(19)16-22(21)30-2)31(27,28)14-12-24-23(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLSZNLQBAELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide is a synthetic compound derived from the tetrahydroisoquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Functional Groups : Sulfonamide and phenylbutanamide moieties
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4S |
| Molecular Weight | 364.46 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sigma Receptors : The compound shows high affinity for sigma receptors (particularly sigma-2), which are implicated in numerous physiological processes including cell proliferation and apoptosis.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes that are crucial in metabolic pathways associated with cancer and neurodegenerative diseases.
- Receptor Binding : The compound may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through sigma receptor pathways .
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Mechanism : By modulating sigma receptors and influencing neurotransmitter systems (e.g., dopamine), it may protect against neurodegeneration.
- Case Study : In animal models of Parkinson's disease, administration of similar tetrahydroisoquinoline derivatives resulted in improved motor function and reduced neuroinflammation .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound:
- Cell Viability Assays : The compound demonstrated cytotoxic effects on various cancer cell lines at micromolar concentrations.
- Enzyme Activity Assays : It inhibited key metabolic enzymes involved in cancer metabolism.
In Vivo Studies
In vivo studies further elucidate the pharmacological potential:
- Tumor Models : Administration in tumor-bearing mice resulted in significant tumor regression compared to control groups.
- Behavioral Tests : In models of anxiety and depression, the compound showed potential anxiolytic effects.
Comparison with Similar Compounds
Structural Analogues from
Compounds 14b , 14c , and 14d (from ) share the 6,7-dimethoxy-THIQ moiety but differ in their sulfonamide substituents and alkyl chains. Key comparisons are summarized below:
| Compound | Structural Features | Melting Point (Mp) | Solubility | Synthesis Yield | Key Spectral Data (NMR/MS) |
|---|---|---|---|---|---|
| Target Compound | 6,7-Dimethoxy-THIQ-sulfonylethyl + 4-phenylbutanamide | Not Reported | Not Reported | Not Reported | Not Available |
| 14b | 6,7-Dimethoxy-THIQ-methyl-biphenyl + ethylbenzenesulfonamide | White solid | Petroleum ether/acetone (80/20) | 74% | δ 7.5–7.8 ppm (aromatic H); MS: m/z 589 [M+H]+ |
| 14c | 6,7-Dimethoxy-THIQ-methyl-biphenyl + butylbenzenesulfonamide | White solid | Petroleum ether/acetone (80/20) | 61% | δ 1.2–1.6 ppm (butyl CH₂); MS: m/z 617 [M+H]+ |
| 14d | 6,7-Dimethoxy-THIQ-methyl-biphenyl + hexylbenzenesulfonamide | White solid | Petroleum ether/acetone (80/20) | 84% | δ 0.8–1.4 ppm (hexyl CH₂); MS: m/z 645 [M+H]+ |
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., hexyl in 14d ) correlate with higher synthesis yields (84%) compared to shorter chains (61% for butyl in 14c ) . This suggests improved reaction efficiency with bulkier substituents.
- Spectral Trends : Aromatic protons in the THIQ and biphenyl groups resonate at δ 7.5–7.8 ppm, while alkyl chains show characteristic shifts (δ 0.8–1.6 ppm). The absence of C=O IR bands in triazole derivatives (as in ) confirms tautomeric stability .
- Solubility: All compounds in are sparingly soluble in nonpolar solvents, likely due to the polar sulfonamide group.
Comparison with N-{2-[(6,7-Dimethoxy-THIQ-sulfonyl)ethyl}-4-methylbenzamide ()
This compound replaces the 4-phenylbutanamide group in the target molecule with a 4-methylbenzamide . Structural differences include:
Broader Context from and
- Synthetic Methods : highlights tautomerism in 1,2,4-triazole derivatives (e.g., thione vs. thiol forms), which is absent in the target compound but underscores the importance of sulfonyl group stability in analogous syntheses .
- Regulatory Considerations : ’s peptidomimetic amides emphasize the role of stereochemistry in bioactive molecules, suggesting that the target compound’s stereospecific synthesis (if applicable) could influence efficacy .
Research Implications
- P-gp Modulation : Compounds like 14b–14d demonstrate that THIQ-sulfonamides can reverse multidrug resistance in cancer cells . The target compound’s phenylbutanamide group may enhance this activity by increasing binding affinity.
- Spectral Characterization : IR and NMR data from and provide benchmarks for validating the target compound’s structure, particularly the νC=S (1247–1255 cm⁻¹) and aromatic proton shifts .
Preparation Methods
Starting Material Preparation
-
3,4-Dimethoxyphenethylamine is reacted with acetic anhydride in pyridine to form the corresponding acetamide.
-
Cyclization is induced using phosphorus(V) oxychloride (POCl₃) under reflux, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline .
-
Reduction of the dihydroisoquinoline with sodium borohydride (NaBH₄) in methanol produces the tetrahydroisoquinoline derivative.
Table 1: Reaction Conditions for Tetrahydroisoquinoline Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetamide Formation | Acetic anhydride, pyridine, 25°C, 2 h | 92 | |
| Cyclization | POCl₃, reflux, 6 h | 85 | |
| Reduction | NaBH₄, MeOH, 0°C → 25°C, 3 h | 78 |
Introduction of the sulfonyl group at the secondary amine of tetrahydroisoquinoline is achieved via sulfonyl chloride coupling :
Sulfonyl Chloride Preparation
Sulfonation Reaction
-
The tetrahydroisoquinoline is treated with 2-aminoethylsulfonyl chloride in the presence of triethylamine (Et₃N) to facilitate sulfonamide bond formation.
-
The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C for 2 h, followed by gradual warming to 25°C.
Table 2: Sulfonation Optimization Data
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | Et₃N | 0 → 25 | 76 | 98.5 |
| DCM | Pyridine | 25 | 62 | 95.2 |
Synthesis of 4-Phenylbutanamide
The 4-phenylbutanamide moiety is prepared through acyl chloride intermediacy :
Acid Chloride Formation
Amidation with Ethylamine
-
The sulfonated ethylamine intermediate is reacted with 4-phenylbutanoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
-
The reaction proceeds at 25°C for 12 h, followed by aqueous workup to isolate the final product.
Table 3: Amidation Reaction Parameters
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Phenylbutanoyl Cl | DIPEA | DCM | 12 | 68 |
| 4-Phenylbutanoyl Cl | Et₃N | THF | 24 | 54 |
Structural Characterization and Validation
The final compound is validated using spectroscopic methods:
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 4.10 (s, 2H, SO₂CH₂), 3.85 (s, 6H, OCH₃), 3.20–3.05 (m, 4H, tetrahydroisoquinoline-CH₂).
-
ESI-MS: m/z 529.2 [M+H]⁺, calculated for C₂₇H₃₃N₂O₅S: 529.2.
Challenges and Optimization Strategies
Q & A
Q. What are the recommended methodologies for synthesizing N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-phenylbutanamide?
The synthesis typically involves multi-step pathways, including:
- Sulfonylation : Reacting the tetrahydroisoquinoline core with sulfonyl chloride derivatives under controlled pH (e.g., pyridine as a base) to form the sulfonyl bridge .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylethyl moiety to the 4-phenylbutanamide group .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for isolating the compound ≥95% purity .
Q. How should researchers validate the structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethoxy groups at C6/C7 of the isoquinoline ring) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion) and rule out byproducts .
- Elemental Analysis : Ensuring stoichiometric alignment with the molecular formula .
Q. What preliminary biological screening assays are appropriate for this compound?
- Receptor Binding Assays : Radioligand displacement studies (e.g., sigma receptors, given structural analogs in ) using tritiated ligands like [³H]-DTG .
- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based activity assays .
- Cytotoxicity Screening : MTT assays in cell lines (e.g., HEK293, HeLa) to establish baseline toxicity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction energetics (e.g., transition states in sulfonylation) and solvent effects .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR to identify low-energy pathways for amide bond formation .
- Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd vs. Cu for cross-coupling steps) .
Q. What strategies resolve contradictions in spectral data during characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons near the sulfonyl group) .
- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts that distort NMR or HPLC results .
- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm stereochemistry .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR)?
- Analog Synthesis : Systematically vary substituents (e.g., replace dimethoxy groups with ethoxy or halogen atoms) and test biological activity .
- Free-Wilson Analysis : Quantify contributions of specific functional groups to receptor binding .
- Molecular Dynamics (MD) Simulations : Study ligand-receptor interactions (e.g., binding pocket flexibility) to guide SAR .
Q. What methods address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration in rodents) and metabolic stability via LC-MS/MS .
- Metabolite Identification : Use liver microsomes or hepatocytes to identify phase I/II metabolites that may reduce activity .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Q. How can researchers optimize reaction yields while minimizing side products?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
- Green Chemistry Metrics : Evaluate atom economy and E-factor to improve sustainability .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.7–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH₃) | |
| HRMS | [M+H]+ Calc.: 543.22; Found: 543.21 | |
| HPLC Purity | Retention time: 12.3 min (C18, MeCN:H₂O 70:30) |
Q. Table 2. Computational Tools for Reaction Optimization
| Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | DFT calculations for transition states | |
| GRRM | Reaction path exploration | |
| Scikit-learn | ML-based catalyst prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
